1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a cyclohexene and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine typically involves multiple steps:
Formation of the Cyclohexene Derivative: The cyclohexene derivative can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a fluorobenzene derivative and an alkyl halide.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Coupling Reactions: The final compound can be obtained by coupling the cyclohexene derivative with the fluorophenyl-piperazine intermediate using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Secondary amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological processes, including receptor-ligand interactions.
Industrial Applications: It can be used in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors in the central nervous system, such as serotonin or dopamine receptors.
Pathways Involved: The interaction with these receptors can modulate various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)methyl]piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-chlorophenyl)methyl]piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-bromophenyl)methyl]piperazine
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2.C2H2O4/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOZVHBMYAMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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